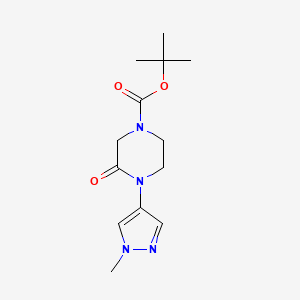

tert-butyl 4-(1-methyl-1H-pyrazol-4-yl)-3-oxopiperazine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 4-(1-methylpyrazol-4-yl)-3-oxopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-5-6-17(11(18)9-16)10-7-14-15(4)8-10/h7-8H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUPXVLJNBBUJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CN(N=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of the Piperazine Core

- Piperazine rings are commonly formed by cyclization reactions involving diamines and dicarboxylic acid derivatives, or via nucleophilic substitution reactions on appropriate precursors. The 3-oxo substitution on the piperazine ring suggests oxidation or incorporation of a keto group during or after ring formation.

Introduction of the tert-Butyl Carbamate Protecting Group

Functionalization with 1-Methyl-1H-Pyrazol-4-yl Group

The pyrazole moiety is introduced via substitution reactions, often involving coupling of a halogenated piperazine intermediate with a 1-methylpyrazolyl nucleophile or through cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination using pyrazole derivatives.

Alternative synthetic strategies may involve the synthesis of 1-methyl-1H-pyrazol-4-yl precursors followed by their attachment to the piperazine ring through nucleophilic substitution or condensation reactions.

Oxidation to Introduce the 3-Oxo Functionality

- The oxo group at the 3-position of the piperazine ring can be introduced by selective oxidation of the corresponding piperazine derivative using oxidizing agents under controlled conditions.

Purification and Characterization

- The final compound is purified by silica gel chromatography or recrystallization. Characterization is typically performed by nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm structure and purity.

Detailed Research Findings and Data

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Piperazine ring formation | Diamine + dicarboxylic acid derivatives | Variable | Cyclization under reflux or microwave-assisted conditions |

| 2 | Boc protection | Di-tert-butyl dicarbonate, base (e.g., triethylamine) | High | Protects piperazine nitrogen, facilitates selective substitution |

| 3 | Pyrazole substitution | Halogenated piperazine + 1-methylpyrazole derivative | Moderate to high | Cross-coupling or nucleophilic substitution; catalyst and solvent choice critical |

| 4 | Oxidation to 3-oxo derivative | Oxidizing agents (e.g., PCC, Dess-Martin periodinane) | Moderate | Selective oxidation required to avoid over-oxidation |

| 5 | Purification | Silica gel chromatography | — | Yields pure compound suitable for further applications |

Notes on Reaction Conditions

Solvents such as N,N-dimethylformamide (DMF), acetonitrile, or dichloromethane are commonly used due to their ability to dissolve both organic and inorganic reagents effectively.

Bases like cesium carbonate or potassium tert-butoxide are often employed to facilitate nucleophilic substitution reactions.

Reaction temperatures typically range from room temperature to 80°C depending on the step, with longer reaction times for coupling steps to ensure completeness.

Analytical Characterization

NMR Spectroscopy: Confirms the presence of tert-butyl, pyrazole, and piperazine moieties through characteristic chemical shifts.

Mass Spectrometry: Confirms molecular weight of 280.32 g/mol consistent with the molecular formula C13H20N4O3.

Infrared Spectroscopy: Detects characteristic carbonyl stretching frequencies for the carbamate and keto groups.

Summary Table of Key Identifiers and Properties

| Property | Data |

|---|---|

| Molecular Formula | C13H20N4O3 |

| Molecular Weight | 280.32 g/mol |

| CAS Number | 1309081-43-3 |

| IUPAC Name | tert-butyl 4-(1-methylpyrazol-4-yl)-3-oxopiperazine-1-carboxylate |

| SMILES | CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CN(N=C2)C |

| Standard InChI | InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-5-6-17(11(18)9-16)10-7-14-15(4)8-10/h7-8H,5-6,9H2,1-4H3 |

| PubChem CID | 67153719 |

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-(1-methyl-1H-pyrazol-4-yl)-3-oxopiperazine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or piperazine rings are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by the following properties:

- Molecular Formula : C13H20N4O3

- Molecular Weight : 280.33 g/mol

- Boiling Point : Approximately 486.1 °C

- Density : 1.24 g/cm³

- pKa : 1.77

These properties suggest a stable compound with potential solubility in various solvents, making it suitable for diverse applications in chemical synthesis and pharmaceutical development .

Medicinal Chemistry

One of the primary applications of tert-butyl 4-(1-methyl-1H-pyrazol-4-yl)-3-oxopiperazine-1-carboxylate is in drug discovery and development. The compound has shown promise as a bioactive molecule due to its structural features that allow for interaction with biological targets.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit anticancer properties. For instance, compounds similar to tert-butyl 4-(1-methyl-1H-pyrazol-4-yl)-3-oxopiperazine have been synthesized and tested for their ability to inhibit cancer cell proliferation, demonstrating significant cytotoxic effects against various cancer cell lines .

Synthetic Chemistry

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its multifunctional groups allow for various chemical reactions, including:

- Reactions with Electrophiles : The presence of the piperazine ring facilitates nucleophilic attack on electrophiles, enabling the formation of new carbon-nitrogen bonds.

Synthesis Methodology

A notable synthesis method involves a one-pot reaction that yields high purity and good yields without extensive purification steps. This efficiency is crucial for scaling up production for research purposes .

Agricultural Chemistry

There is emerging interest in the use of pyrazole derivatives as agrochemicals. The structural features of tert-butyl 4-(1-methyl-1H-pyrazol-4-yl)-3-oxopiperazine may contribute to developing new herbicides or fungicides that target specific pests while minimizing environmental impact.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential anticancer properties; bioactive molecule synthesis |

| Synthetic Chemistry | Intermediate for complex organic synthesis; efficient one-pot reactions |

| Agricultural Chemistry | Development of new agrochemicals targeting pests |

Wirkmechanismus

The mechanism of action of tert-butyl 4-(1-methyl-1H-pyrazol-4-yl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction kinetics are essential to understand its precise mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Functional Groups

The compound’s key analogs differ primarily in substituents at the 4-position of the piperazine ring:

Key Observations :

- The 1-methylpyrazole group in the target compound offers a balance of steric bulk and hydrogen-bonding capacity, distinguishing it from halogenated (e.g., quinoline in ) or fluorinated () analogs.

- Removal of the tert-butyl group (as in 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one) reduces molecular weight but may compromise stability during synthesis .

Key Observations :

Physicochemical Properties

Key Observations :

- The tert-butyl group in the target compound improves stability and handling compared to analogs with free amines (e.g., 1-(1-methylpyrazol-4-yl)piperazin-2-one).

Commercial Viability

- Pricing : The target compound is priced at €531/50 mg , reflecting its synthetic complexity and demand. Analogs like 1-(1-methylpyrazol-4-yl)piperazin-2-one are cheaper (€478/50 mg) due to fewer synthetic steps .

- Availability : Halogenated or fluorinated analogs (e.g., ) are less commercially available, with only 6 suppliers listed for the fluorophenyl variant .

Biologische Aktivität

Tert-butyl 4-(1-methyl-1H-pyrazol-4-yl)-3-oxopiperazine-1-carboxylate (TBP) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential applications based on various studies.

1. Synthesis of this compound

The synthesis of TBP typically involves the reaction of tert-butyl 4-(1-methyl-1H-pyrazol-4-yl) piperazine derivatives with appropriate reagents. The process can be optimized for yield and purity through various methods, including solvent-free conditions and the use of drying agents such as magnesium sulfate .

2.1 Antidepressant and Anxiolytic Effects

Recent research has highlighted TBP's potential antidepressant and anxiolytic properties. In behavioral tests on mice, TBP treatment resulted in increased time spent in the center of the open field test (OFT), suggesting reduced anxiety levels. Additionally, it decreased immobility time in forced swim tests (FST) and tail suspension tests (TST), indicating antidepressant-like activity .

Table 1: Summary of Behavioral Test Results

| Test Type | Effect Observed | Reference |

|---|---|---|

| Open Field Test | Increased center time | |

| Forced Swim Test | Decreased immobility | |

| Tail Suspension Test | Decreased immobility |

These findings suggest that TBP may act through serotonergic pathways, particularly involving the 5-HT(1A) receptor, which is critical for mood regulation .

The exact mechanism by which TBP exerts its biological effects is still under investigation. However, it is believed to interact with serotonergic systems, as indicated by the abolishment of its effects upon pretreatment with WAY100635, a selective 5-HT(1A) antagonist . This interaction suggests that TBP may enhance serotonergic neurotransmission, contributing to its anxiolytic and antidepressant-like properties.

3. Case Studies and Research Findings

Several studies have explored the pharmacological potential of TBP:

- Study on Neurotransmitter Interaction : A study demonstrated that TBP significantly increased serotonin levels in the brain, correlating with its observed behavioral effects .

- Comparative Analysis : In a comparative study with other piperazine derivatives, TBP exhibited superior anxiolytic properties, making it a candidate for further development as an antidepressant agent .

4. Conclusion

This compound shows promising biological activity, particularly in terms of antidepressant and anxiolytic effects mediated through serotonergic pathways. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in clinical settings.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing tert-butyl 4-(1-methyl-1H-pyrazol-4-yl)-3-oxopiperazine-1-carboxylate?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving coupling reactions and functional group transformations. For example:

- Nucleophilic Substitution : Reacting tert-butyl piperazine carboxylate derivatives with activated pyrazole intermediates under basic conditions (e.g., KCO in THF) .

- Transition Metal Catalysis : Copper(I)-mediated coupling reactions (e.g., using CuI and N,N'-dimethyldiaminoethane) to introduce the pyrazole moiety into the piperazine backbone .

- Acid/Base-Mediated Deprotection : Selective removal of protecting groups (e.g., Boc deprotection with HCl in EtOAc) to yield intermediates .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- H/C NMR : Identify characteristic signals (e.g., tert-butyl at δ ~1.4 ppm, pyrazole protons at δ ~7.5–8.0 ppm) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H] peaks) .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and bond lengths (e.g., triclinic P1 space group with α/β/γ angles ~80–89°) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- GHS Classification : Acute oral toxicity (Category 4; H302). Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

- Waste Disposal : Neutralize acidic/basic residues before disposal in designated chemical waste containers .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving the pyrazole moiety?

- Methodological Answer :

- Catalyst Screening : Test CuI, Pd(PPh), or Ni catalysts in dioxane/THF under reflux .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethereal solvents improve solubility for sterically hindered intermediates .

- Reaction Monitoring : Use H NMR to track coupling efficiency. For low yields, increase reaction time (e.g., 40–72 hours) or reagent equivalents .

Q. How should discrepancies in spectral data (e.g., NMR shifts) be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR with computed spectra (DFT calculations) or literature analogs (e.g., tert-butyl piperazine carboxylates) .

- Dynamic Effects : Consider tautomerism (e.g., keto-enol equilibria in 3-oxopiperazine) causing split peaks. Use variable-temperature NMR to stabilize conformers .

- Impurity Analysis : Perform HPLC-MS to detect byproducts (e.g., de-Boc derivatives) .

Q. What role does this compound play in targeted protein stabilization or drug discovery?

- Methodological Answer :

- Protein-Templated Reactions : The tert-butyl group enhances solubility for in situ click chemistry libraries, while the pyrazole acts as a bioisostere for heteroaromatic pharmacophores .

- Deubiquitinase (DUB) Studies : Functionalize the piperazine core to design chimeric molecules for probing ubiquitin-proteasome pathways .

- SAR Studies : Modify the 1-methylpyrazole substituent to optimize binding affinity (e.g., IC profiling against kinase targets) .

Q. What challenges arise during purification, and how are they addressed?

- Methodological Answer :

- Column Chromatography : Use gradient elution (e.g., 0–35% EtOAc/hexane) to separate polar byproducts. Pre-adsorb crude product onto silica gel .

- Recrystallization : Optimize solvent pairs (e.g., EtOAc/pentane) for high-purity crystals. Slow cooling minimizes co-precipitation of impurities .

- Acidic Workup : For HCl-mediated deprotection, neutralize with NaHCO before extraction to avoid emulsion formation .

Q. How does the compound’s stability vary under different pH or temperature conditions?

- Methodological Answer :

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C for tert-butyl esters) .

- pH Sensitivity : Test hydrolytic stability in buffered solutions (pH 1–13). Boc groups hydrolyze rapidly under acidic conditions (pH <2) .

- Light Exposure : Store in amber vials to prevent photodegradation of the pyrazole ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.